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molecular formula C12H16FNO3 B8425339 2-Tert-butyl-4-fluoro-6-aminophenyl methyl carbonate

2-Tert-butyl-4-fluoro-6-aminophenyl methyl carbonate

Cat. No. B8425339
M. Wt: 241.26 g/mol
InChI Key: PKZGBIQITPTFDL-UHFFFAOYSA-N
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Patent
US08741925B2

Procedure details

To a refluxing solution of 2-tert-butyl-4-fluoro-6-nitrophenyl methyl carbonate (250 mg, 0.92 mmol) and ammonium formate (250 mg, 4 mmol) in EtOH (10 mL) was added 5% Pd—C (170 mg). The mixture was refluxed for additional 1 h, cooled and filtered through Celite. The solvent was removed by evaporation and the residue was purified by column chromatography (0-15%, EtOAc-Hexane) to give 2-tert-butyl-4-fluoro-6-aminophenyl methyl carbonate (C-6) (60 mg, 27%). HPLC ret. time 3.35 min, 10-99% CH3CN, 5 min run; ESI-MS 242.0 m/z (MH+).
Name
2-tert-butyl-4-fluoro-6-nitrophenyl methyl carbonate
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
170 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:19])([O:17][CH3:18])[O:2][C:3]1[C:8]([N+:9]([O-])=O)=[CH:7][C:6]([F:12])=[CH:5][C:4]=1[C:13]([CH3:16])([CH3:15])[CH3:14].C([O-])=O.[NH4+]>CCO.[Pd]>[C:1](=[O:19])([O:17][CH3:18])[O:2][C:3]1[C:8]([NH2:9])=[CH:7][C:6]([F:12])=[CH:5][C:4]=1[C:13]([CH3:14])([CH3:15])[CH3:16] |f:1.2|

Inputs

Step One
Name
2-tert-butyl-4-fluoro-6-nitrophenyl methyl carbonate
Quantity
250 mg
Type
reactant
Smiles
C(OC1=C(C=C(C=C1[N+](=O)[O-])F)C(C)(C)C)(OC)=O
Name
Quantity
250 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Name
Quantity
170 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for additional 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (0-15%, EtOAc-Hexane)

Outcomes

Product
Name
Type
product
Smiles
C(OC1=C(C=C(C=C1N)F)C(C)(C)C)(OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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